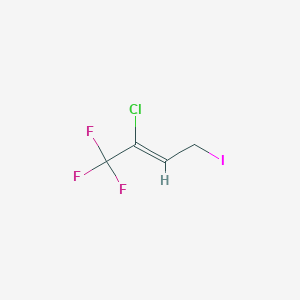

2-Chloro-1,1,1-trifluoro-4-iodo-2-butene

Description

Contextualization within Halogenated Alkenes and Trifluoromethylated Compounds Research

The study of 2-Chloro-1,1,1-trifluoro-4-iodo-2-butene is situated at the intersection of two major fields in organic chemistry: halogenated alkenes and trifluoromethylated compounds. Halogenated alkenes, or halo-olefins, are recognized as versatile building blocks in organic synthesis. rsc.orgreddit.com The carbon-halogen bonds can participate in a wide array of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and eliminations, making them valuable precursors for more complex molecules. nih.gov

Simultaneously, the field of organofluorine chemistry has expanded dramatically, with a particular focus on trifluoromethylated compounds. rsc.org The incorporation of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physical and chemical properties. acs.org In medicinal chemistry and agrochemicals, the CF₃ group is known to enhance metabolic stability, lipophilicity, and bioavailability. acs.orgnih.gov Consequently, the development of methods to introduce this moiety into various molecular scaffolds is a highly active area of research. nih.govorganic-chemistry.org Molecules like this compound, which contain both a trifluoromethyl group and other reactive halogen sites on an alkene chain, are investigated as synthons for constructing novel fluorinated organic structures. rsc.orgrsc.org

Significance of Multifunctional Halogenation in Olefinic Systems

The presence of multiple, different halogen atoms on an olefin such as this compound is a key feature that defines its synthetic utility. This "multifunctional halogenation" provides a platform for selective and sequential chemical modifications. The reactivity of carbon-halogen bonds varies significantly depending on the halogen: the carbon-iodine bond is generally the weakest and most reactive, followed by the carbon-bromine, carbon-chlorine, and finally the highly stable carbon-fluorine bonds within the CF₃ group.

This hierarchy of reactivity allows chemists to target a specific site in the molecule for transformation while leaving the others intact. For instance, the iodomethyl group at the C4 position can undergo reactions typical of alkyl iodides, such as substitution or coupling, under conditions that would not affect the vinylic chlorine at C2 or the trifluoromethyl group at C1. Similarly, the vinylic chloride offers a handle for transition-metal-catalyzed cross-coupling reactions. This ability to perform regioselective functionalization makes such polyhalogenated olefins powerful intermediates for the synthesis of complex target molecules that would be difficult to access through other means. rsc.org

Structural Features and Stereochemical Considerations in Halogenated Butenes

The fundamental structure of butene consists of a four-carbon chain with one double bond. britannica.com Depending on the position of this double bond, butene can exist as 1-butene (B85601) or 2-butene (B3427860). The compound this compound is a derivative of the 2-butene isomer, meaning the double bond is located between the second and third carbon atoms (C2 and C3).

A critical aspect of the structure of substituted 2-butenes is the potential for stereoisomerism. The restricted rotation around the carbon-carbon double bond gives rise to geometric isomers, designated as (E) and (Z).

In the (Z)-isomer , the higher-priority substituents on each carbon of the double bond are on the same side.

In the (E)-isomer , the higher-priority substituents are on opposite sides.

For this compound, the substituents on C2 are -Cl and -CF₃, while the substituents on C3 are -H and -CH₂I. According to the Cahn-Ingold-Prelog priority rules, -Cl has a higher priority than -CF₃ on C2, and -CH₂I has a higher priority than -H on C3. Therefore, the (Z)-isomer would have the chlorine and iodomethyl groups on the same side of the double bond, while the (E)-isomer would have them on opposite sides. The specific stereochemistry of the molecule is a crucial determinant of its three-dimensional shape and can significantly influence its reactivity and interaction with other molecules. nih.govyoutube.com The stereochemical outcome of reactions involving such alkenes is a central theme in synthetic organic chemistry. researchgate.netnih.gov

Table 1: Structural Details of this compound

| Feature | Description |

|---|---|

| Backbone | 4-carbon chain (Butene) |

| Double Bond Position | Between C2 and C3 |

| Substituent at C1 | Three Fluorine atoms (-CF₃) |

| Substituent at C2 | One Chlorine atom (-Cl) |

| Substituent at C3 | One Hydrogen atom (-H) |

| Substituent at C4 | One Iodine atom (-CH₂I) |

| Potential Stereoisomers | (E)-2-Chloro-1,1,1-trifluoro-4-iodo-2-butene(Z)-2-Chloro-1,1,1-trifluoro-4-iodo-2-butene |

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Butene |

| 2-Butene |

| Butane |

| (E)-2-Chloro-1,1,1-trifluoro-4-iodo-2-butene |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H3ClF3I |

|---|---|

Molecular Weight |

270.42 g/mol |

IUPAC Name |

(Z)-2-chloro-1,1,1-trifluoro-4-iodobut-2-ene |

InChI |

InChI=1S/C4H3ClF3I/c5-3(1-2-9)4(6,7)8/h1H,2H2/b3-1- |

InChI Key |

RHUXYOMKUAHFKU-IWQZZHSRSA-N |

Isomeric SMILES |

C(/C=C(/C(F)(F)F)\Cl)I |

Canonical SMILES |

C(C=C(C(F)(F)F)Cl)I |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Chloro 1,1,1 Trifluoro 4 Iodo 2 Butene

Reactions Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in 2-Chloro-1,1,1-trifluoro-4-iodo-2-butene is electron-deficient due to the presence of the electron-withdrawing trifluoromethyl and chloro groups. This electronic nature dictates its reactivity in addition and cycloaddition reactions.

Addition Reactions (Electrophilic, Nucleophilic, Radical)

Electrophilic Addition: Due to the electron-withdrawing nature of the substituents, the double bond is deactivated towards electrophilic attack. Reactions with typical electrophiles like hydrogen halides or halogens would be expected to be sluggish compared to electron-rich alkenes.

Nucleophilic Addition: The electron-deficient nature of the double bond makes it susceptible to nucleophilic attack, particularly through a conjugate addition mechanism. Strong nucleophiles could potentially add to the double bond, with the regioselectivity being influenced by the electronic and steric effects of the substituents.

Radical Addition: Radical additions to the double bond are plausible. The regioselectivity of such reactions would be determined by the stability of the resulting radical intermediates. For instance, the addition of a radical species would likely occur at the carbon atom further from the trifluoromethyl group to form a more stable radical intermediate.

Cycloaddition Reactions (e.g., Diels-Alder)

In the context of a Diels-Alder reaction, this compound would act as a dienophile. The presence of electron-withdrawing groups (CF3, Cl) on the double bond generally enhances the reactivity of a dienophile in normal-electron-demand Diels-Alder reactions. This is because these groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), leading to a smaller energy gap with the Highest Occupied Molecular Orbital (HOMO) of a typical electron-rich diene. The reaction would involve the [4+2] cycloaddition of a conjugated diene across the double bond of this compound to form a six-membered ring.

Difunctionalization Studies

Difunctionalization reactions involve the addition of two different functional groups across the double bond. Given the presence of both a chloro and an iodo group, as well as the trifluoromethyl group, various difunctionalization pathways could be envisioned. For example, iodofluorination or chlorofluorination could potentially be achieved under specific reaction conditions, although no specific studies on this substrate have been reported.

Transformations Involving Halogen Substituents

The presence of two different halogen substituents, a vinylic chlorine and a vinylic iodine, offers opportunities for selective transformations.

Reactivity of the Vinylic Iodine

The carbon-iodine bond is weaker than the carbon-chlorine bond, making the vinylic iodine the more reactive site for transformations such as cross-coupling reactions.

The vinylic iodine atom is an excellent handle for transition-metal catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck couplings. In these reactions, a palladium or other transition metal catalyst would oxidatively add to the carbon-iodine bond, allowing for the subsequent coupling with a suitable organometallic reagent or alkene to form a new carbon-carbon bond. The general mechanism for these reactions typically involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents), and reductive elimination.

Table 1: Potential Transition-Metal Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Potential Product Type |

| Suzuki | Organoboron reagent | Substituted butene with a new C-C bond at the 4-position |

| Stille | Organotin reagent | Substituted butene with a new C-C bond at the 4-position |

| Sonogashira | Terminal alkyne | Conjugated enyne |

| Heck | Alkene | Substituted diene |

It is important to note that the success and efficiency of these potential reactions would be highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. The steric and electronic properties of this compound would also play a crucial role in determining the outcome of these transformations.

Grignard Reagent Formation from Vinyl Iodides

The formation of Grignard reagents from vinyl iodides is a well-established method for creating carbon-carbon bonds in organic synthesis. wikipedia.orgyoutube.com In the context of this compound, the vinyl iodide moiety is the primary site for reaction with magnesium metal to form the corresponding Grignard reagent. This process involves the insertion of magnesium into the carbon-iodine bond, a reaction typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). youtube.com The general equation for this reaction is:

R-I + Mg → R-Mg-I

The resulting organomagnesium compound, a vinyl Grignard reagent, is a potent nucleophile and a strong base. The carbon atom bonded to magnesium becomes highly nucleophilic due to the significant ionic character of the carbon-magnesium bond. youtube.comyoutube.com This reactivity allows it to participate in a wide range of subsequent reactions, including additions to carbonyl compounds (aldehydes, ketones, esters), ring-opening of epoxides, and reactions with other electrophiles. youtube.com

Several factors can influence the successful formation of the Grignard reagent from this compound. The presence of the trifluoromethyl group and the alkyl chloride can potentially lead to side reactions. For instance, the Grignard reagent, once formed, could react with the alkyl chloride moiety of another molecule in a coupling-type reaction. Careful control of reaction conditions, such as temperature and addition rates, is crucial to maximize the yield of the desired Grignard reagent.

| Factor | Influence on Reaction | Mitigation Strategies |

|---|---|---|

| Solvent | Ethereal solvents like THF or diethyl ether are essential to solvate and stabilize the Grignard reagent. youtube.com | Use of anhydrous ethereal solvents is critical to prevent quenching of the Grignard reagent. |

| Magnesium Activation | A passivating layer of magnesium oxide can inhibit the reaction. wikipedia.org | Mechanical methods (crushing, stirring) or chemical activators (iodine, 1,2-dibromoethane) can be used. wikipedia.org |

| Temperature | Exothermic reaction; temperature control is needed to prevent side reactions. | Slow addition of the vinyl iodide to the magnesium suspension at a controlled temperature. |

| Presence of Other Functional Groups | The trifluoromethyl and alkyl chloride groups can potentially react with the Grignard reagent. | Low temperatures and careful stoichiometry can minimize side reactions. |

Activation of the Trifluoromethyl C-F Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its activation a significant challenge. nih.gov However, the trifluoromethyl group in this compound can undergo activation under specific conditions, leading to novel chemical transformations.

Fluorinated alkenes are known to be susceptible to nucleophilic attack. researchgate.net In a process analogous to an S_N2' reaction, a nucleophile can attack the double bond of this compound, leading to the displacement of a fluoride (B91410) ion from the trifluoromethyl group. This type of reaction is facilitated by the electron-withdrawing nature of the trifluoromethyl group, which polarizes the double bond and makes it more electrophilic. The reaction proceeds via an intermediate carbanion, which then eliminates a fluoride ion to form a more stable product.

Nu⁻ + F₃C-CH=C(Cl)-CH₂I → [Nu-C(CF₃)-CH=C(Cl)-CH₂I]⁻ → Nu-C(CF₂)=CH-C(Cl)-CH₂I + F⁻

This defluorination process can be a powerful tool for the synthesis of difluoroalkene derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Ipso-defluorinative functionalization is a more direct approach to C-F bond activation, where a nucleophile directly replaces a fluorine atom on the trifluoromethyl group. This process has recently gained attention for its ability to create highly functionalized monofluoroalkenes. nih.gov While challenging, this transformation can be achieved using specific catalytic systems, often involving transition metals. nih.govrsc.org The reaction allows for the introduction of a variety of functional groups in place of a fluorine atom, offering a direct route to structurally diverse fluorinated molecules.

Chemical Modifications of the Alkyl Chloride Moiety

The alkyl chloride moiety in this compound provides another handle for chemical modification. Alkyl chlorides are versatile functional groups that can participate in a range of reactions, including nucleophilic substitutions and cross-coupling reactions. nih.gov

| Reaction Type | Reagents | Potential Products |

|---|---|---|

| Nucleophilic Substitution (S_N2) | Nu⁻ (e.g., CN⁻, N₃⁻, RS⁻) | Leads to the replacement of the chlorine atom with the nucleophile. |

| Finkelstein Reaction | NaI in acetone | Converts the alkyl chloride to an alkyl iodide. |

| Coupling Reactions (e.g., Suzuki, Stille) | Organoboron or organotin reagents with a palladium catalyst | Forms a new carbon-carbon bond at the site of the chlorine atom. |

| Elimination Reactions (E2) | Strong, non-nucleophilic base | Can lead to the formation of a conjugated diene system. |

The reactivity of the alkyl chloride can be influenced by the presence of the other functional groups in the molecule. The electron-withdrawing trifluoromethyl group may affect the rate of nucleophilic substitution at the adjacent carbon center.

Reaction Pathway Elucidation and Kinetic Studies

Understanding the reaction pathways and kinetics is crucial for optimizing reaction conditions and controlling product selectivity. For a molecule as complex as this compound, multiple reaction pathways are often possible.

Investigation of Radical Intermediates

There is evidence to suggest that reactions involving the formation of Grignard reagents can proceed, at least in part, through radical intermediates. researchgate.net The reaction of an alkyl halide with magnesium metal can involve single-electron transfer (SET) steps, generating alkyl radicals. researchgate.net These radical intermediates can then undergo a variety of subsequent reactions, including dimerization, disproportionation, or reaction with the solvent.

In the case of this compound, the formation of a vinyl radical at the site of the carbon-iodine bond is a plausible intermediate step in the Grignard formation. The stability and subsequent reactivity of this radical would be influenced by the substituents on the double bond.

R-I + Mg → R• + MgI• R• + MgI• → R-Mg-I

Catalyst-Mediated Processes and Ligand Effects

Information not available in the public domain.

Stereochemical Outcomes of Reactions

Information not available in the public domain.

Advanced Spectroscopic Characterization Methodologies for 2 Chloro 1,1,1 Trifluoro 4 Iodo 2 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. For a molecule with fluorine, chlorine, and iodine substituents like 2-Chloro-1,1,1-trifluoro-4-iodo-2-butene, a multi-nuclear and multi-dimensional approach is imperative for a complete structural assignment.

Analysis of the ¹H, ¹³C, and ¹⁹F nuclei provides foundational information about the electronic environment of each atom, the number of unique atoms, and their immediate surroundings through spin-spin coupling.

¹H NMR: The proton NMR spectrum is expected to show two distinct signals corresponding to the two different proton environments in the molecule. The methylene (B1212753) protons adjacent to the iodine atom (-CH₂I) would appear as a doublet, shifted downfield due to the deshielding effect of the iodine. The single vinylic proton (-CH=) would likely appear as a triplet due to coupling with the two methylene protons.

¹⁹F NMR: The fluorine NMR spectrum would be the simplest, showing a single signal for the three equivalent fluorine atoms of the trifluoromethyl (-CF₃) group. This signal's chemical shift provides a characteristic marker for the CF₃ group.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display four unique signals, one for each carbon atom in the butene backbone. The chemical shifts would be influenced by the attached halogens:

C1: The carbon of the -CF₃ group, showing a characteristic quartet due to one-bond coupling with the three fluorine atoms.

C2: The vinylic carbon bonded to the chlorine and the -CF₃ group.

C3: The vinylic carbon bonded to the proton.

C4: The carbon of the -CH₂I group, which would be shifted significantly upfield compared to the sp² carbons.

The following table outlines the predicted NMR data for this compound.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| ¹H | -CH = | 5.5 - 6.5 | Triplet (t) | ³JH-H ≈ 7-10 Hz |

| ¹H | -CH ₂I | 3.5 - 4.5 | Doublet (d) | ³JH-H ≈ 7-10 Hz |

| ¹³C | C F₃ | 120 - 125 | Quartet (q) | ¹JC-F ≈ 270-280 Hz |

| ¹³C | =C (Cl)CF₃ | 125 - 135 | Singlet (s) | N/A |

| ¹³C | =C H- | 115 - 125 | Singlet (s) | N/A |

| ¹³C | -C H₂I | 5 - 15 | Singlet (s) | N/A |

| ¹⁹F | -CF ₃ | -60 to -70 | Singlet (s) | N/A |

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

Two-dimensional NMR experiments are crucial for mapping the bonding network of the molecule by revealing correlations between nuclei. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment would confirm the connectivity between adjacent protons. A cross-peak would be expected between the vinylic proton signal (at C3) and the methylene proton signal (at C4), definitively establishing the -CH=CH₂I fragment. youtube.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (one-bond C-H correlations). Expected cross-peaks would be observed between the vinylic proton and C3, and between the methylene protons and C4. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is vital for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations for this compound would include:

A correlation from the methylene protons (H4) to the vinylic carbons (C2 and C3).

A correlation from the vinylic proton (H3) to the iodinated carbon (C4) and the chlorine-bearing carbon (C2).

Correlations from the fluorine atoms (¹⁹F) or protons (¹H) of the CF₃ group (via H-F HMBC) to the olefinic carbons C2 and C1, confirming the position of the trifluoromethyl group.

The double bond in this compound can exist as either the E or Z isomer. studymind.co.uk Distinguishing between these stereoisomers is accomplished using through-space correlation experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). stackexchange.com

These experiments detect protons that are close to each other in space, regardless of whether they are connected by bonds. acs.org The stereochemistry is determined by observing key NOE cross-peaks:

Z-isomer: In the Z configuration, the -CH₂I group and the -CF₃ group are on the same side of the double bond. A NOESY experiment would be expected to show a spatial correlation (a cross-peak) between the protons of the -CH₂I group and the fluorine atoms of the -CF₃ group.

E-isomer: In the E configuration, the -CH₂I group and the -CF₃ group are on opposite sides. No significant NOE would be observed between these two groups. Instead, an NOE might be detected between the vinylic proton (H3) and the -CF₃ group.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides critical information about a molecule's mass and, by extension, its elemental composition and structural features through fragmentation analysis. uni-saarland.de

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or more decimal places). This accuracy allows for the determination of a unique elemental formula. For this compound, HRMS would be used to confirm its molecular formula, C₄H₂ClF₃I.

The theoretical monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, and ¹²⁷I). An experimental HRMS measurement matching this theoretical value provides powerful evidence for the correct elemental composition.

| Property | Value |

| Molecular Formula | C₄H₂ClF₃I |

| Theoretical Monoisotopic Mass | 299.8842 u |

| Expected HRMS Result (M⁺) | m/z 299.8842 ± 0.0005 |

The presence of chlorine would also generate a characteristic isotopic pattern, with a peak at M+2 (m/z 301.8813, from ³⁷Cl) that is approximately one-third the intensity of the molecular ion peak. libretexts.org

In techniques like Electron Ionization Mass Spectrometry (EI-MS), the molecular ion is energized and breaks apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides clues that corroborate the proposed structure. libretexts.org The bonds adjacent to the electronegative halogen atoms and the double bond are common points of cleavage.

For this compound, the most likely fragmentation pathways would involve the loss of neutral radicals, leading to the detection of stable carbocations.

| Predicted m/z | Lost Fragment | Identity of Detected Ion |

| 231 | •CF₃ | [C₃H₂ClI]⁺ |

| 173 | •I | [C₄H₂ClF₃]⁺ |

| 127 | - | [I]⁺ |

| 69 | •C₃H₂ClI | [CF₃]⁺ |

Note: The relative abundance of these fragments depends on their stability. The loss of the iodine radical to form the m/z 173 ion is often a highly favorable pathway for iodoalkanes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile compounds in a mixture. amazonaws.comnist.gov For this compound, GC-MS serves two primary functions: assessing the compound's purity by detecting any synthetic byproducts or residual starting materials, and separating and quantifying its geometric isomers, (E) and (Z).

The gas chromatography component separates the isomers based on their differential interactions with the stationary phase of the GC column. libretexts.org Due to differences in their boiling points and polarities, the (E) and (Z) isomers of this compound would exhibit distinct retention times, allowing for their baseline separation. The area under each peak in the resulting total ion chromatogram (TIC) is proportional to the amount of each isomer present, enabling the determination of the isomeric ratio. ub.edu

Following separation by GC, the molecules are introduced into the mass spectrometer, where they are ionized, typically by electron impact (EI). This process generates a positively charged molecular ion (M+) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is analyzed to produce a mass spectrum, which serves as a molecular fingerprint. nist.gov The fragmentation pattern of this compound would be expected to show characteristic losses of halogen atoms and the trifluoromethyl group. Analysis of these fragments helps to confirm the molecular structure and identify unknown impurities. nist.gov

Table 1: Hypothetical GC-MS Data for a Sample of this compound

| Parameter | (Z)-Isomer | (E)-Isomer | Impurity 1 |

| Retention Time (min) | 12.34 | 12.89 | 10.15 |

| Relative Abundance (%) | 95.2 | 4.3 | 0.5 |

| Key Mass Fragments (m/z) | [M]+, [M-I]+, [M-Cl]+, [M-CF3]+ | [M]+, [M-I]+, [M-Cl]+, [M-CF3]+ | Varies |

This interactive table illustrates the typical data obtained from a GC-MS analysis, allowing for the quantification of isomeric purity.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for identifying the functional groups present within a molecule. These methods probe the vibrational motions of chemical bonds, which occur at characteristic frequencies. libretexts.org

For this compound, IR and Raman spectra would provide confirmatory evidence for its key structural features. The carbon-carbon double bond (C=C) stretch is expected to produce a characteristic band in the 1640-1680 cm⁻¹ region. libretexts.org The various carbon-halogen bonds will also exhibit distinct stretching vibrations. Due to the high electronegativity of fluorine, the C-F bonds in the trifluoromethyl (-CF₃) group will give rise to very strong absorptions, typically in the 1000-1400 cm⁻¹ range. The C-Cl stretch is expected at lower wavenumbers, generally between 600-800 cm⁻¹, while the C-I stretch would appear at an even lower frequency, typically below 600 cm⁻¹, owing to the greater mass of the iodine atom. spectroscopyonline.com

While both techniques probe vibrational transitions, they operate on different principles, making them complementary. IR spectroscopy measures the absorption of infrared radiation by bonds with a changing dipole moment, whereas Raman spectroscopy detects the scattering of light from vibrating bonds, with polarizable bonds giving stronger signals. researchgate.net The unique fingerprint region (below 1500 cm⁻¹) of the spectrum is particularly useful for distinguishing between the (E) and (Z) isomers, as their different symmetries would result in distinct patterns of vibrational modes. docbrown.info

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Alkene | C=C Stretch | 1640 - 1680 | Medium |

| Trifluoromethyl | C-F Stretch | 1000 - 1400 | Strong |

| Chloroalkene | C-Cl Stretch | 600 - 800 | Medium-Strong |

| Iodoalkane | C-I Stretch | 500 - 600 | Medium |

| Alkene C-H | =C-H Stretch | 3000 - 3100 | Medium |

This interactive table summarizes the key vibrational frequencies that would be used to confirm the presence of specific functional groups in the molecule.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the molecular structure of this compound, provided a suitable single crystal can be grown. nih.gov

The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are used to calculate the positions of electrons within the crystal, which in turn reveals the precise location of each atom. nih.gov This analysis yields a detailed molecular model with accurate bond lengths, bond angles, and torsion angles.

For this compound, X-ray crystallography would provide unequivocal proof of the connectivity of the atoms and, crucially, the stereochemistry at the double bond, allowing for the absolute structural assignment of the (E) and (Z) isomers. Furthermore, the solid-state conformation and any intermolecular interactions, such as halogen bonding, would be revealed. researchgate.net

Table 3: Illustrative Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description | Expected Outcome for this compound |

| Molecular Geometry | 3D arrangement of atoms | Unambiguous assignment of (E) or (Z) configuration. |

| Bond Lengths (Å) | Distance between atomic nuclei | Precise values for C=C, C-F, C-Cl, C-I, and C-H bonds. |

| Bond Angles (°) | Angle between three connected atoms | Precise values for angles around sp² and sp³ carbons. |

| Unit Cell Dimensions | Size and shape of the crystal's repeating unit | Defines the crystal lattice parameters. |

This interactive table highlights the key structural information that would be definitively determined by a successful X-ray crystallographic analysis.

Molecular Rotational Resonance (MRR) Spectroscopy for Isotopic Purity and Regioselectivity

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides exceptionally precise structural information about molecules. brightspec.comnih.gov It measures the frequencies of transitions between quantized rotational energy levels, which are determined by the molecule's three-dimensional mass distribution, or its moments of inertia.

Because rotational spectra are exquisitely sensitive to the atomic arrangement, MRR is a powerful tool for distinguishing between isomers. nih.gov The (E) and (Z) isomers of this compound would have distinct moments of inertia and therefore unique, predictable, and quantifiable rotational spectra. This allows for their unambiguous identification and quantification in a mixture without the need for chromatographic separation. brightspec.com

MRR spectroscopy also offers unparalleled precision in determining isotopic composition. The substitution of an atom with one of its heavier isotopes (e.g., ¹³C for ¹²C, or ³⁷Cl for ³⁵Cl) causes a measurable shift in the rotational transition frequencies. By observing the spectra of these minor isotopologues, their abundance can be directly measured, thus providing a precise assessment of the compound's isotopic purity. nih.govnih.gov This capability also aids in confirming the exact position of each atom within the molecule, reinforcing the structural assignment. nih.gov

Table 4: Hypothetical Principal Rotational Constants for Isomers of this compound

| Isomer | Rotational Constant A (MHz) | Rotational Constant B (MHz) | Rotational Constant C (MHz) |

| (Z)-Isomer | ~1500 | ~450 | ~400 |

| (E)-Isomer | ~1800 | ~350 | ~320 |

This interactive table illustrates how the unique set of rotational constants serves as a distinct fingerprint for each geometric isomer, enabling their definitive identification via MRR spectroscopy.

Theoretical and Computational Investigations of 2 Chloro 1,1,1 Trifluoro 4 Iodo 2 Butene Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic structure and inherent reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution, orbital energies, and bond characteristics.

The reactivity of 2-chloro-1,1,1-trifluoro-4-iodo-2-butene is largely dictated by its four carbon-halogen bonds: C-F, C-Cl, and C-I. Quantum chemical calculations can quantify the strength of these bonds and the electrophilic nature of the carbon atoms involved.

The carbon-halogen bond strength is inversely related to the size of the halogen atom and the bond length. Generally, the bond strength follows the trend C-F > C-Cl > C-Br > C-I. The C-F bonds in the trifluoromethyl (-CF3) group are exceptionally strong, rendering them relatively inert to many chemical reactions. In contrast, the C-I bond is the weakest and most polarizable, making it the most likely site for nucleophilic attack or homolytic cleavage. The C-Cl bond at the C2 position is of intermediate strength but its reactivity is influenced by its position on the double bond.

The presence of highly electronegative fluorine atoms in the -CF3 group exerts a strong electron-withdrawing inductive effect, which influences the electrophilicity of the carbon skeleton. researchgate.net This effect increases the partial positive charge on the carbon atoms of the double bond (C2 and C3) and the carbon bonded to iodine (C4), making them more susceptible to nucleophilic attack. Computational models can calculate the molecular electrostatic potential (MEP), which maps the charge distribution and highlights these electrophilic centers. acs.orgresearchgate.net The iodine atom itself can also act as an electrophilic region along the C-I bond axis, a phenomenon known as a σ-hole, which can lead to halogen bonding. acs.orgunimi.it

Table 1: Calculated Properties of Carbon-Halogen Bonds in this compound

| Bond | Calculated Bond Dissociation Energy (kcal/mol) | Calculated Bond Length (Å) | Partial Charge on Carbon (a.u.) |

|---|---|---|---|

| C1-F | ~115 | ~1.34 | +0.7 |

| C2-Cl | ~80 | ~1.73 | +0.1 |

| C4-I | ~53 | ~2.14 | -0.1 |

Note: Values are representative estimates derived from computational models of similar structures. Actual values require specific calculations for this molecule.

Due to the substituted double bond, this compound can exist as two geometric stereoisomers: (E) and (Z). The relative stability of these isomers is determined by steric and electronic factors.

(Z)-isomer: The higher priority groups, -CF3 and -CH2I, are on the same side of the double bond.

(E)-isomer: The higher priority groups are on opposite sides of the double bond.

Conformational analysis using quantum chemical methods can calculate the ground-state energies of both isomers. Generally, the isomer with less steric hindrance between bulky substituent groups is more stable. In this case, the trifluoromethyl (-CF3) and iodomethyl (-CH2I) groups are the largest substituents. In the (Z)-isomer, these groups are positioned on the same side of the double bond, leading to significant steric repulsion. In contrast, the (E)-isomer places these bulky groups on opposite sides, minimizing steric strain. Therefore, computational calculations are expected to predict that the (E)-isomer is thermodynamically more stable than the (Z)-isomer.

Table 2: Predicted Relative Stability of Stereoisomers

| Isomer | Structure | Relative Energy (kcal/mol) | Predicted Stability |

|---|---|---|---|

| (E)-2-Chloro-1,1,1-trifluoro-4-iodo-2-butene | Trans-configuration of bulky groups | 0 (Reference) | More Stable |

| (Z)-2-Chloro-1,1,1-trifluoro-4-iodo-2-butene | Cis-configuration of bulky groups | > 0 | Less Stable |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally. By modeling the potential energy surface of a reaction, chemists can identify intermediates, characterize transition states, and determine activation energies.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying reaction mechanisms of medium-sized organic molecules. unimi.itnih.govnih.gov For this compound, DFT can be used to model various potential reactions, such as nucleophilic substitution at the C-I bond or electrophilic addition across the C=C double bond.

A DFT study would involve:

Geometry Optimization: Calculating the lowest energy structures of reactants, products, and any intermediates.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants to products. This structure represents the highest energy point along the reaction coordinate.

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products will have all positive vibrational frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For example, modeling the substitution of the iodine atom by a nucleophile would reveal whether the reaction proceeds through a concerted (SN2-like) or a stepwise mechanism.

The outcomes of chemical reactions involving multifunctional molecules are often governed by regioselectivity (which site reacts) and stereoselectivity (which stereoisomer is formed). Computational modeling is a powerful tool for predicting these selectivities. nih.govchemrxiv.orgarxiv.org

Regioselectivity: In a reaction with multiple potential reaction sites, such as an electrophilic addition to the double bond of this compound, DFT can be used to predict the preferred outcome. wuxiapptec.com By calculating the activation energies for the formation of the two possible carbocation intermediates (attack at C2 vs. C3), the model can determine the most favorable reaction pathway. The pathway with the lower activation energy will be the dominant one, thus predicting the major regioisomer. wuxiapptec.comresearchgate.net

Stereoselectivity: Computational models can also predict the stereochemical outcome of a reaction. For instance, in an addition reaction, the attacking species can approach the plane of the double bond from either the top or bottom face. By calculating the transition state energies for both approaches, it is possible to predict whether one stereoisomer will be formed in preference to the other.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations typically focus on single molecules or small clusters, Molecular Dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules in the condensed phase (liquid or solid). nih.govarxiv.org MD simulations model the movement of atoms and molecules over time based on a classical force field, providing insights into bulk properties and intermolecular forces.

For this compound, MD simulations can reveal the nature of its intermolecular interactions, which are expected to be complex due to the presence of multiple halogen atoms. The key interactions to be investigated would include:

Van der Waals forces: Standard attractive and repulsive forces between molecules.

Halogen bonding: A highly directional interaction where the electrophilic σ-hole on an iodine or chlorine atom interacts with a nucleophilic region (e.g., a lone pair on a halogen atom) of a neighboring molecule. acs.orgnih.govnih.govsemanticscholar.org Given the high polarizability of iodine, halogen bonding is expected to be a significant contributor to the intermolecular forces. nih.govsemanticscholar.org

MD simulations can compute properties like the radial distribution function, which describes how the density of surrounding molecules varies as a function of distance from a reference molecule. This analysis can provide clear evidence for specific interaction motifs, such as halogen bonding, and help explain macroscopic properties like boiling point and solubility. semanticscholar.org

Table 3: Potential Intermolecular Interactions for this compound

| Interaction Type | Description | Expected Significance |

|---|---|---|

| Van der Waals | Dispersion and repulsion forces | Moderate |

| Dipole-Dipole | Interaction between permanent molecular dipoles | Significant |

| Halogen Bonding (I···Cl, I···F, I···I) | Directional interaction involving the σ-hole of iodine | Significant |

| Halogen Bonding (Cl···F, Cl···I, Cl···Cl) | Directional interaction involving the σ-hole of chlorine | Moderate |

A comprehensive search of publicly available scientific literature and databases has revealed no specific studies applying machine learning approaches to predict the reaction rates of this compound. While the field of computational chemistry is increasingly leveraging machine learning for reaction rate prediction, this particular compound has not been the subject of such published research. rsc.orgarxiv.orgnih.govrjptonline.org

The application of machine learning in chemical kinetics is a burgeoning field. arxiv.org Researchers are developing models to forecast the outcomes and rates of chemical reactions, often training these models on large datasets of known reactions. nih.govrsc.orgopenaccessjournals.comrsc.orgscispace.com These predictive tools hold the potential to accelerate the discovery and optimization of chemical processes. However, the development and validation of such models are contingent on the availability of extensive experimental or high-fidelity computational data for specific compounds and reaction classes.

For a niche compound like this compound, it is plausible that the necessary kinetic data for training machine learning models has not yet been generated or is not publicly accessible. As a result, the detailed research findings and data tables required for a thorough discussion of machine learning-based reaction rate prediction for this specific molecule are not available at this time.

Future research efforts may see the application of machine learning techniques to understand the reactivity of this compound. Such studies would likely involve the generation of a dataset through experimental measurements or high-level quantum chemical calculations, followed by the training and validation of a machine learning model to predict its reaction rates under various conditions. Until such research is published, a detailed analysis under the specified section is not possible.

In-Depth Article on the Chemical Compound “this compound” Cannot Be Generated Due to Lack of Available Scientific Data

A comprehensive search of scientific literature and chemical databases has revealed a significant lack of specific information regarding the chemical compound “this compound.” As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.

The requested article structure, focusing on the synthetic utility and potential applications of this specific compound, requires detailed research findings that are not present in the public domain. The available scientific literature discusses related compounds and general methodologies for the synthesis and application of fluorinated and iodinated organic molecules. However, there is no direct research pertaining to "this compound" that would allow for a scientifically rigorous discussion of its role as a precursor, its application as a building block in complex molecule synthesis, its contribution to the development of novel synthetic methodologies, or its potential in advanced materials science.

To maintain the standards of scientific accuracy and to avoid speculation, the generation of an article based on assumptions or extrapolations from related but distinct chemical entities would be inappropriate. The creation of data tables and the citation of detailed research findings are central to the user's request, and the absence of specific data for "this compound" makes these requirements impossible to fulfill.

Therefore, until research on "this compound" is published and becomes accessible, a detailed article on its synthetic utility and potential applications cannot be accurately produced.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.